molecular formula C23H22N2O6S B3553257 N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B3553257
M. Wt: 454.5 g/mol
InChI Key: KGTVLINEUXGJTP-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” is a complex organic compound that features a benzodioxole ring, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c26-23(25-18-6-11-21-22(14-18)31-16-30-21)15-29-19-7-9-20(10-8-19)32(27,28)24-13-12-17-4-2-1-3-5-17/h1-11,14,24H,12-13,15-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTVLINEUXGJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Phenylethylsulfamoyl Group: This step involves the sulfonation of a phenylethylamine derivative, followed by coupling with the benzodioxole ring.

    Attachment of the Phenoxyacetamide Moiety: This final step involves the reaction of the intermediate with phenoxyacetic acid under amide formation conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” would depend on its specific biological activity. Generally, such compounds might exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve interactions with the active site of an enzyme or the binding pocket of a receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanylacetamide
  • N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanylacetamide

Uniqueness

What sets “N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the benzodioxole ring, phenylethylsulfamoyl group, and phenoxyacetamide moiety in a single molecule is relatively rare and could lead to novel applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

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